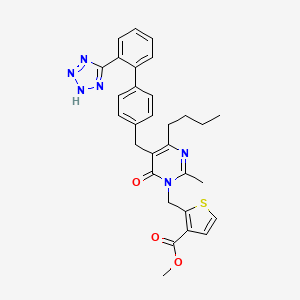

Milfasartan

描述

Overview of Angiotensin II Receptor Antagonists (ARBs) in Cardiovascular Therapeutics

Angiotensin II Receptor Antagonists (ARBs), also known as sartans or angiotensin (AT1) receptor antagonists, represent a class of antihypertensive medications widely utilized in cardiovascular therapeutics. wikipedia.orgbhf.org.uk These drugs exert their effects by blocking the actions of the hormone angiotensin II (Ang II), a potent vasoconstrictor, on the body's blood vessels and other tissues, including the heart. wikipedia.orgbhf.org.ukcvpharmacology.com By preventing Ang II from binding to the type 1 angiotensin II (AT1) receptors, ARBs induce vasodilation, leading to a reduction in blood pressure. bhf.org.ukcvpharmacology.comclevelandclinic.org This mechanism differs from that of ACE inhibitors, which prevent the formation of Ang II. bhf.org.ukcvpharmacology.com

ARBs are commonly prescribed for the management of conditions such as mild to moderate hypertension, chronic heart failure, diabetic nephropathy (kidney damage due to diabetes), and for secondary stroke prevention. wikipedia.orgbhf.org.ukclevelandclinic.org Their therapeutic benefits extend beyond blood pressure reduction and include inhibiting cardiac and vascular remodeling associated with chronic cardiovascular diseases. cvpharmacology.comnih.gov Clinical trials have demonstrated the efficacy of ARBs in lowering the risk of heart attack and stroke, slowing the progression of kidney damage in individuals with reduced kidney function, and improving outcomes for patients with heart failure. bhf.org.uk

Historical Context of Milfasartan Development

This compound, also identified by the names LR-B-081 and LRB-081, is a synthetic, nonpeptide compound classified as an angiotensin II receptor antagonist. ontosight.aisci-hub.sebiosynth.commedkoo.com Its development falls within the broader effort to create selective antagonists for the AT1 receptor, following the recognition of angiotensin II receptor antagonists as promising antihypertensive agents. wikipedia.orgontosight.ai Early research into compounds like saralasin, an octapeptide analogue of Ang II, paved the way for the development of nonpeptide AT1 blockers such as losartan, which was approved for clinical use in the United States in 1995. wikipedia.org The development of this compound aimed to provide effective blood pressure control. ontosight.ai Studies in mice demonstrated that orally administered this compound led to a noticeable drop in blood pressure, with peak activity observed approximately 3 hours after intake. sci-hub.semedkoo.com

Current Research Status and Clinical Trial Discontinuation of this compound

This compound advanced to phase II clinical trials for the treatment of hypertension. ncats.ioncats.ioacs.org However, these clinical studies were discontinued (B1498344). ncats.ioncats.io Research indicates that the trial of this compound was halted in May 1998 by the US FDA. sci-hub.se This decision followed the observation of high levels of transaminases in a significant number of participants during phase III of the clinical trial, suggesting potential liver toxicity associated with the drug. sci-hub.se The observed effect was reported to be reversible upon discontinuation of the treatment. sci-hub.se Consequently, this compound is not currently available on the market. sci-hub.se Despite the discontinuation of clinical trials for this compound itself, research into its analogues and compounds incorporating its structural features has continued, particularly in the context of developing dual-action molecules with both AT1 receptor antagonist and antioxidant properties. nih.govnih.govrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFVAKQHELFATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164007 | |

| Record name | Milfasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148564-47-0 | |

| Record name | Milfasartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milfasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILFASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Classification and Receptor Interactions of Milfasartan

Classification as a Selective Angiotensin II Type 1 (AT1) Receptor Antagonist

Milfasartan is definitively classified as a nonpeptide angiotensin II receptor antagonist wikipedia.orguni.lu. Its primary mechanism involves selectively blocking the AT1 receptor subtype wikipedia.orggiapreza.comuni.lu. This selective blockade is crucial as the majority of the known physiological effects of angiotensin II, including vasoconstriction and aldosterone (B195564) release, are mediated through the AT1 receptor wikipedia.orggiapreza.comnih.gov. By selectively binding to and inhibiting the AT1 receptor, this compound effectively counteracts these effects, leading to vasodilation and a reduction in aldosterone-mediated sodium and water retention wikipedia.orggiapreza.com.

Ligand-Receptor Binding Dynamics

The pharmacological activity of this compound is a direct consequence of its binding interactions with the AT1 receptor.

The selective blockade of the AT1 receptor by this compound is achieved through competitive antagonism with angiotensin II wikipedia.orggiapreza.com. This compound competes for the AT1 binding site, thereby preventing the endogenous ligand, angiotensin II, from binding and activating the receptor wikipedia.orggiapreza.com. This competitive interaction underlies its ability to inhibit angiotensin II-mediated responses in various tissues, such as vascular smooth muscle wikipedia.org. The nonpeptide nature of this compound is a key characteristic that distinguishes it from the peptide hormone angiotensin II wikipedia.orguni.lu.

Comparative Receptor Binding and Selectivity Profiles

This compound's selectivity for the AT1 receptor is a defining feature of its pharmacological profile, distinguishing it from other components of the RAAS or other receptor systems.

The high affinity and selectivity of this compound for the AT1 receptor are rooted in its specific chemical structure and how it complements the architecture of the AT1 binding site. Many ARBs, including this compound, share common structural motifs, such as a biphenyl-tetrazole scaffold, which are crucial for high affinity binding to the AT1 receptor. These motifs interact with specific residues within the AT1 receptor binding pocket. For instance, residues like Tyr35, Trp84, and Arg167 in the AT1 receptor have been identified as critical for the binding of non-peptide antagonists like candesartan (B1668252) and olmesartan, which share structural similarities with this compound. The precise arrangement and chemical nature of functional groups on the this compound molecule allow it to form favorable interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) with the amino acid residues lining the AT1 receptor binding pocket, contributing to its potent and selective binding. The structural basis for the selectivity of ARBs for AT1 over the related AT2 receptor is an area of ongoing research, involving differences in the binding pockets of the two receptor subtypes.

While specific quantitative binding data (like Ki or IC50 values) for this compound compared to other sartans were mentioned in the context of other compounds in the search results (e.g., IC50 for Forasartan, affinity ratios for Losartan, Valsartan, Candesartan), a direct comparative data table for this compound across multiple receptors or against other sartans was not consistently available across the provided snippets. However, the consistent classification of this compound as a potent and selective AT1 antagonist across various sources implies a favorable binding profile compared to its activity at other potential targets.

Here is a summary of some comparative binding/dissociation data for other ARBs found in the search results, illustrating the type of data relevant to comparative receptor binding profiles:

| Compound | Receptor | Affinity/Interaction | Notes | Source |

| Losartan | AT1R | Affinity ~1000 times greater than AT2R | ||

| Valsartan | AT1R | Affinity ~20000 times greater than AT2R | ||

| Candesartan | AT1R | Affinity >10000 times greater than AT2R | ||

| Olmesartan | AT1R | High affinity, slow dissociation (half-life 72 min) | Competitive, partially insurmountable | |

| Telmisartan | AT1R | High affinity, slow dissociation (half-life 29 min) | Competitive, partially insurmountable | |

| Forasartan | AT1 | High affinity (IC50 = 2.9 +/- 0.1 nM) | Competitive and reversible | |

| EXP3174 | AT1R | Slow dissociating, non-competitive antagonist | Active metabolite of Losartan |

Comparative Analysis with Other Angiotensin II Receptor Antagonists

This compound belongs to the class of sartans, which are known for their selective antagonism of the AT1 receptor. google.comsci-hub.se While the fundamental mechanism of action among sartans is similar, involving AT1 receptor blockade, differences exist in their pharmacological profiles, including receptor binding affinity. google.comnih.gov

Comparative research findings indicate that this compound exhibits a notable binding affinity for the AT1 receptor. A reported inhibition constant (Ki) for this compound at the AT1 receptor is 1.4 nM. sci-hub.se This can be compared to the binding affinities reported for other sartans, although the specific assay conditions and methodologies used in different studies can influence these values. The following table presents reported Ki or IC50 values for the AT1 receptor for this compound and a selection of other sartans based on available research data:

| Compound Name | AT1 Receptor Affinity (Ki or IC50) | Reference |

| This compound | Ki = 1.4 nM | sci-hub.se |

| Valsartan | IC50 = 2.7 nM | sci-hub.se |

| Irbesartan | IC50 = 1.3 nM | sci-hub.se |

| Telmisartan | Ki = 3.7 nM | sci-hub.se |

| Eprosartan (B1671555) | IC50 = 1.4–3.9 nM | sci-hub.se |

| Saprisartan | - | sci-hub.se |

| Olmesartan medoximil | IC50 = 80 nM | sci-hub.se |

| Candesartan cilexetil | Ki = 0.6 nM | sci-hub.se |

| Azilsartan medoximil | - | sci-hub.se |

| Tasosartan | IC50 = 50–100 nM | sci-hub.se |

| Ripisartan | IC50 = 159 nM | sci-hub.se |

| Fimasartan | - | sci-hub.se |

| Losartan | - | researchgate.net |

Note: Affinity values can vary depending on the specific experimental conditions and source.

Research has also explored analogues of this compound, investigating their AT1 receptor antagonist properties. Studies comparing benzothiophene (B83047) and benzoselenophene analogues of this compound and Eprosartan reported pKB estimates ranging from 7.2 to 9.5 for these analogues, indicating potent AT1 receptor antagonism. researchgate.netrsc.org Furthermore, this compound has been utilized as a base structure in the development of dual-action molecules, where antioxidant pharmacophores were incorporated. nih.gov In in vitro studies using rat isolated right atria, these novel this compound analogues, such as nitrasartan and phenol-milfasartan, were shown to retain AT1 receptor antagonist potency. nih.gov

Mechanism of Action of Milfasartan at the Molecular and Cellular Level

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

The primary mechanism of action of Milfasartan is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. This compound acts as a competitive antagonist at the AT1 receptor, thereby preventing the binding of its natural ligand, Angiotensin II. medchemexpress.com

Inhibition of Angiotensin II Effects

Angiotensin II is a potent vasoconstrictor and a key active component of the RAAS. By selectively blocking the AT1 receptor, this compound effectively inhibits the physiological actions of Angiotensin II. medchemexpress.com This blockade prevents a cascade of events that would otherwise lead to an increase in blood pressure. The binding of Angiotensin II to the AT1 receptor would normally trigger vasoconstriction, stimulate the release of aldosterone (B195564), and promote sodium and water retention. This compound's antagonism of the AT1 receptor directly counteracts these effects. medchemexpress.com

Downstream Signaling Pathways Affected by AT1 Receptor Blockade

The AT1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a complex network of intracellular signaling pathways. This compound's blockade of this receptor interrupts these signaling cascades. The primary pathway involves the coupling of the AT1 receptor to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC are central to the vasoconstrictive and proliferative effects of Angiotensin II.

Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate other signaling pathways like the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. By blocking the initial step of Angiotensin II binding, this compound prevents the activation of these downstream effectors.

| Downstream Signaling Pathway Component | Effect of Angiotensin II Binding to AT1 Receptor | Consequence of this compound Blockade |

| Gq/11 Protein | Activation | Inhibition of G-protein activation |

| Phospholipase C (PLC) | Stimulation | Prevention of PLC stimulation |

| Inositol Trisphosphate (IP3) | Increased production | Reduction in IP3 levels |

| Intracellular Calcium (Ca2+) | Increased release | Attenuation of intracellular calcium release |

| Diacylglycerol (DAG) | Increased production | Reduction in DAG levels |

| Protein Kinase C (PKC) | Activation | Prevention of PKC activation |

| Receptor Tyrosine Kinases (e.g., EGFR) | Transactivation | Inhibition of transactivation |

| JAK/STAT Pathway | Activation | Prevention of pathway activation |

Cellular and Physiological Responses

The molecular antagonism of the AT1 receptor by this compound translates into significant cellular and physiological responses that collectively contribute to the regulation of blood pressure.

Induction of Vasodilation and Blood Pressure Regulation

The most direct physiological consequence of this compound's action is vasodilation. By preventing Angiotensin II-mediated vasoconstriction of vascular smooth muscle cells, this compound leads to a relaxation of blood vessels. This reduction in peripheral resistance results in a decrease in blood pressure. medchemexpress.com Preclinical studies in mice demonstrated that oral administration of this compound produced a noticeable drop in blood pressure, with the maximum effect observed approximately 3 hours after intake. medchemexpress.com

Investigational Ancillary Mechanisms of Vasorelaxation

The following sections explore potential, though currently undocumented, ancillary mechanisms of vasorelaxation for this compound. It is important to note that there is no direct evidence linking this compound to these specific pathways.

Modulation of cGMP Pathways

Scientific literature has not established a direct modulatory role for this compound on the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. The cGMP pathway is a significant contributor to vasorelaxation, often initiated by nitric oxide (NO), which stimulates soluble guanylyl cyclase to produce cGMP. drugbank.comdrugbank.com This leads to the activation of cGMP-dependent protein kinase, contributing to a decrease in intracellular calcium and smooth muscle relaxation. drugbank.comdrugbank.com While vasodilation is an outcome of this compound's AT1 receptor blockade, a direct interaction with the cGMP signaling cascade has not been described in available research.

Influence on Voltage-Dependent Calcium Channels

There is no available research to suggest that this compound directly influences voltage-dependent calcium channels (VDCCs). These channels are crucial for regulating calcium influx into vascular smooth muscle cells upon membrane depolarization, leading to contraction. Blockade of these channels is a mechanism of action for a different class of antihypertensive drugs. The primary mechanism of this compound involves blocking angiotensin II-induced vasoconstriction, a process that can involve calcium signaling downstream of the AT1 receptor, but a direct effect on the VDCCs themselves is not a documented characteristic of this compound or the broader ARB class. drugbank.com

Regulation of BKCa Channels

The influence of this compound on large-conductance calcium-activated potassium channels (BKCa channels) has not been characterized in scientific studies. Activation of BKCa channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-dependent calcium channels, promoting vasorelaxation. While this is an important pathway in regulating vascular tone, a direct regulatory role for this compound on BKCa channels has not been reported.

Preclinical Pharmacological Investigations of Milfasartan

In Vitro Pharmacological Characterization

In vitro studies provide insights into the direct effects of milfasartan on biological targets, such as receptors and enzymes, and its influence on cellular processes.

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for its intended target. These assays typically involve using radiolabeled ligands that bind to the receptor and measuring the displacement of the radiolabeled ligand by the test compound. merckmillipore.comnih.gov this compound has been characterized as a selective antagonist of the AT1 receptor. sci-hub.sencats.io Studies have utilized AT1 receptor binding assays to evaluate the binding affinity of this compound and related compounds. google.com.pgresearchgate.netgoogleapis.com

Tissue-Based Functional Assays

Tissue-based functional assays are used to assess the biological activity of a compound in a more complex environment than simple binding assays, often using isolated organs or tissues that exhibit a relevant physiological response. google.com.pgresearchgate.netnih.gov For this compound, such assays have included evaluating its potency as an AT1 receptor antagonist in isolated tissues. For instance, studies have assessed the activity of this compound and related compounds in rat isolated right atria and mouse isolated paced left atria. researchgate.net These assays can demonstrate the functional blockade of angiotensin II-induced responses by this compound. Furthermore, the effect on vascular tone in isolated rat carotid arteries and aortae could be investigated to understand its vasodilatory properties. researchgate.net

Evaluation of Superoxide (B77818) Production Inhibition

Superoxide is a reactive oxygen species (ROS) that plays a role in various physiological and pathological processes, including cardiovascular disease. nih.gov Inhibition of superoxide production can represent an antioxidant effect. While the primary mechanism of this compound is AT1 receptor antagonism, some ARBs have demonstrated antioxidant properties. researchgate.net Evaluation of superoxide production inhibition, potentially in relevant cell types or tissues, would provide information on whether this compound possesses such effects. Assays utilizing fluorescent dyes that detect superoxide, particularly in mitochondria, can be employed for this purpose, often analyzed by flow cytometry. frontiersin.orgstemcell.com Studies have explored the antioxidant capacity of related compounds in assays such as AAPH-induced haemolysis assays. researchgate.net

In Vivo Efficacy Studies

Antihypertensive Activity in Animal Models

Animal models of hypertension are widely used to assess the efficacy of potential antihypertensive agents. pensoft.netfrontiersin.org These models include conscious renal hypertensive rats, spontaneously hypertensive rats (SHR), and mice. google.com.pgfrontiersin.orgplos.orgmedwave.clmdpi.com this compound has been tested in mice, where it demonstrated a noticeable reduction in blood pressure with a peak effect observed approximately 3 hours after administration. sci-hub.se Studies in SHR, a common model for essential hypertension, could involve measuring systolic and diastolic blood pressure using methods like the tail-cuff method. mdpi.comresearchgate.net

Data on the antihypertensive activity in animal models would typically involve comparing blood pressure measurements in treated animals versus control groups over time. While specific detailed data tables for this compound's antihypertensive effects across various models were not extensively available in the search results, the reported observation in mice indicates a demonstrable in vivo activity. sci-hub.se

Pharmacokinetic Profiles in Preclinical Models

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3047757 |

Data Tables

Based on the available search results, detailed quantitative data tables for specific assays were not consistently provided. However, the qualitative findings can be summarized.

Table 1: Summary of In Vitro Findings for this compound

| Assay Type | Key Finding | Relevant Source(s) |

| AT1 Receptor Binding Assays | Selective antagonist of the AT1 receptor. | sci-hub.sencats.io |

| Tissue-Based Functional Assays | Demonstrated AT1 receptor antagonist potency. | researchgate.net |

| Superoxide Production Inhibition | Potential antioxidant effects explored for related compounds. | researchgate.net |

Organoprotective and Anti-inflammatory Effects

Preclinical studies have indicated that angiotensin II receptor antagonists may exert beneficial effects on various organs and modulate inflammatory responses, contributing to their therapeutic potential beyond blood pressure control.

Cardioprotective Actions

Research in spontaneously hypertensive rats has suggested that this compound possesses cardioprotective effects targetmol.com. Angiotensin II, by interacting with AT1 receptors, is understood to contribute to tissue damage in cardiovascular disease google.com. By blocking the AT1 receptor, this compound may mitigate these detrimental effects nih.govgoogle.com. While specific detailed data on this compound's protection against radical-induced negative inotropy was not extensively available in the provided sources, the broader class of sartans and related substituted compounds have been investigated for their antioxidant capacities, which could contribute to such protection researchgate.net. Studies examining Angiotensin II inhibition have measured effects on force, potentially related to cardiac contractility, for compounds including this compound google.com.

Renoprotective Potential

The class of sartans, to which this compound belongs, has demonstrated renoprotective effects in various preclinical and clinical settings researchgate.netiiab.me. These effects are considered beneficial in conditions such as diabetic nephropathy and in preventing the progression of renal failure researchgate.netiiab.me. While specific detailed preclinical data solely focusing on this compound's renoprotective mechanisms was not prominently featured in the provided search results, its classification as an AT1 receptor antagonist supports its potential to offer similar renal benefits observed with other compounds in this class.

Advanced Preclinical Studies and Analog Development of Milfasartan

Design and Synthesis of Milfasartan Analogs

Research into this compound analogs has involved structural modifications to the core sartan scaffold to enhance or introduce new biological activities. This includes the synthesis of analogs where key structural elements are replaced or supplemented with different chemical moieties.

Selenophene (B38918) Analogs

Selenophene analogs of sartans like this compound and eprosartan (B1671555) have been synthesized to investigate the effect of replacing the sulfur atom in the thiophene (B33073) ring with selenium. rsc.orgnih.govnih.gov This modification required the development of novel synthetic methodologies, including tandem free-radical chemistry involving the addition of aryl radicals to alkynes followed by intramolecular homolytic substitution at the selenium heteroatom. rsc.orgnih.gov Studies have shown that selenophene compounds can be potent AT1 receptor antagonists, with pK_B estimates indicating efficacy comparable to or exceeding that of their thiophene parent compounds in blocking AT1 receptor-mediated responses. nih.govnih.gov This suggests that the replacement of sulfur with selenium in the thiophene ring of these sartans does not negatively impact their AT1 receptor antagonist activity. nih.gov

Incorporation of Antioxidant Pharmacophores (e.g., selenium, phenol (B47542), nitroxide, ebselen, benzothiophene)

A key area of this compound analog development has been the incorporation of antioxidant pharmacophores into the sartan structure to create dual-action molecules. google.comnih.govresearchgate.netchim.it These pharmacophores include selenium, phenol, nitroxide, ebselen, and benzothiophene (B83047) moieties. nih.govresearchgate.net The rationale behind this approach is to combine the blood pressure lowering effects of AT1 receptor antagonism with the protective effects of antioxidants against oxidative stress, which is implicated in cardiovascular diseases. google.comchim.it Novel molecules have been synthesized by incorporating these antioxidant groups into the this compound scaffold. nih.govresearchgate.net

Evaluation of Dual-Action Molecules

The synthesized dual-action this compound analogs have been evaluated for their combined angiotensin II receptor antagonist and antioxidant properties using various in vitro assays. nih.govresearchgate.net

Combined Angiotensin II Receptor Antagonism and Antioxidant Properties

Studies have investigated the ability of these novel molecules to retain AT1 receptor antagonist potency while exhibiting antioxidant activity. For example, analogs incorporating nitroxide (nitrasartan) or phenol groups into the this compound structure have been shown to retain AT1 receptor antagonist potency in tissue-based assays using rat isolated right atria. nih.govresearchgate.net Simultaneously, their antioxidant capacity has been assessed using models of oxidative stress. nih.govresearchgate.net The aim is to identify compounds that effectively block the AT1 receptor and scavenge free radicals. google.com

Assessment in Oxidative Stress Models (e.g., AAPH-induced haemolysis assay)

The antioxidant capacity of substituted sartans, including this compound analogs, has been examined in oxidative stress models such as the AAPH (2,2'-azobis(2-amidinopropane) hydrochloride)-induced haemolysis assay using isolated erythrocytes. nih.govresearchgate.netmdpi.comunesp.brresearchgate.net This assay measures the ability of compounds to protect red blood cells from lysis induced by free radicals generated by AAPH. mdpi.comunesp.brresearchgate.net Studies have shown that certain antioxidant pharmacophores, when incorporated into sartan structures, can protect against radical-mediated haemolysis. nih.govresearchgate.net For instance, analogs incorporating selenium, phenol, or nitroxide moieties have demonstrated protective effects in this assay, while the benzothiophene pharmacophore did not. nih.govresearchgate.net The AAPH-induced haemolysis assay is considered a useful model system for screening compounds for their antioxidant behavior. researchgate.net

Data Table: Antioxidant Capacity of this compound Analogs with Incorporated Pharmacophores in AAPH-Induced Haemolysis Assay

| Pharmacophore Incorporated | Protection Against Radical-Mediated Haemolysis (10 µM concentration) |

| Selenium | Protected nih.govresearchgate.net |

| Phenol | Protected nih.govresearchgate.net |

| Nitroxide (Nitrasartan) | Protected nih.govresearchgate.net |

| Benzothiophene | Did not protect nih.govresearchgate.net |

| Ebselen | Protected (as pharmacophore) nih.govresearchgate.net |

Note: Data extracted from in vitro studies using mouse C57/BL6 isolated erythrocytes. nih.govresearchgate.net

Further tissue-based assays, such as those using mouse isolated paced left atria, have also been employed to assess protection against free radical generator-induced negative inotropy. nih.govresearchgate.net Nitrasartan, a nitroxide-containing this compound analogue, was found to protect against doxorubicin-induced negative inotropy and also demonstrated the ability to decrease superoxide (B77818) production in rat isolated carotid arteries and aortae. nih.govresearchgate.net These findings support the potential of nitrasartan as a dual-action molecule with both AT1 receptor antagonist and antioxidant properties in vitro. nih.govresearchgate.net

Data Table: Effect of this compound Analogs and Pharmacophores on Doxorubicin-Induced Negative Inotropy

| Compound/Pharmacophore (10 µM concentration) | Protection Against Doxorubicin-Induced Negative Inotropy |

| Phenol | Protected nih.govresearchgate.net |

| Nitroxide | Protected nih.govresearchgate.net |

| Ebselen | Protected nih.govresearchgate.net |

| Selenocystine | Did not protect nih.govresearchgate.net |

| Benzothiophene | Did not protect nih.govresearchgate.net |

| Nitrasartan (Nitroxide-Milfasartan) | Protected nih.govresearchgate.net |

Note: Data extracted from in vitro studies using mouse isolated paced left atria. nih.govresearchgate.net

These preclinical studies highlight the ongoing efforts to develop this compound analogs with enhanced therapeutic profiles by combining AT1 receptor antagonism with antioxidant properties through strategic structural modifications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, seeking to correlate specific chemical structural features of a molecule with its observed biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By systematically modifying the structure of a lead compound like this compound, researchers can identify moieties critical for binding to the target receptor, in this case, the AT1 receptor, and for eliciting a desired pharmacological response. gardp.orgwikipedia.org

Research into this compound derivatives has involved the preparation and evaluation of analogues to understand how structural changes impact AT1 receptor antagonist properties. For instance, studies have explored selenophene analogues of this compound, where the thiophene ring present in this compound is replaced by a selenophene ring. researchgate.net These selenophene analogues were synthesized and tested for their AT1 receptor antagonist activity, with pK(B) estimates indicating that these selenium-containing compounds were at least as effective as their thiophene counterpart, this compound. researchgate.net This suggests that the thiophene ring is not strictly essential for activity and can be isosterically replaced, providing valuable insights for further analogue design.

Computational and In Silico Approaches in Analog Design

Computational and in silico methods play a crucial role in modern drug discovery, complementing experimental studies by providing insights into molecular interactions, predicting activity, and facilitating the design of novel compounds. nih.gov These approaches are particularly valuable in the development of analogues for compounds like this compound, allowing for the rapid screening and evaluation of potential candidates before costly and time-consuming synthesis.

Molecular Docking Simulations for AT1 Receptor Interactions

Molecular docking simulations are widely used to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein and to estimate the binding affinity between the two molecules. mdpi.comunpad.ac.idbiorxiv.orgrjpbcs.com In the context of this compound and its analogues, molecular docking simulations with the AT1 receptor are employed to understand the key interactions driving binding. unpad.ac.idbiorxiv.orgrjpbcs.com

Studies involving AT1 receptor antagonists, which include the class of compounds this compound belongs to, utilize molecular docking to explore the binding sites and interaction modes. rjpbcs.comnih.gov These simulations can identify specific amino acid residues within the AT1 receptor that interact with different parts of the this compound molecule or its derivatives, such as through hydrogen bonds, hydrophobic interactions, or electrostatic forces. rjpbcs.comnih.gov This information is vital for rational design, guiding modifications to enhance binding affinity and selectivity. While specific docking data for this compound was not extensively detailed in the provided snippets, the methodology is routinely applied to AT1 receptor antagonists to understand their interactions at the molecular level. unpad.ac.idbiorxiv.orgrjpbcs.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) that are required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions. mdpi.comfrontiersin.orgrsc.org These models can be derived from the structure of known active compounds (ligand-based) or from the structure of the target protein's binding site (structure-based). mdpi.comfrontiersin.org

Virtual screening utilizes pharmacophore models or docking algorithms to search large databases of chemical compounds computationally, identifying molecules that are likely to bind to the target receptor. mdpi.comfrontiersin.orgrsc.orgrsc.orgdntb.gov.ua This allows for the efficient prioritization of compounds for synthesis and experimental testing. mdpi.comfrontiersin.org In the search for this compound analogues or other AT1 receptor antagonists, pharmacophore modeling based on the structural features of active sartans and virtual screening against chemical libraries can identify novel scaffolds or modifications predicted to exhibit favorable interactions with the AT1 receptor. unpad.ac.idbiorxiv.orgrsc.org

Application of Experimental Charge Density Approach (ECDA) for Intermolecular Interaction Energies

The Experimental Charge Density Approach (ECDA) is a technique that uses high-resolution X-ray diffraction data to experimentally determine the electron density distribution within a crystal. researchgate.net This detailed electron density map can then be used to calculate various properties, including atomic charges, molecular multipole moments, and importantly, the energies of intermolecular interactions within the crystal lattice. researchgate.net

This compound (also referred to as LR-B/081 in one study) has been investigated using an improved version of the ECDA method to evaluate intermolecular interactions in its crystal structure. researchgate.net This approach provides a detailed understanding of the nature and strength of interactions between this compound molecules in the solid state, which can offer insights into factors influencing crystal packing, stability, and potentially, aspects related to drug formulation and dissolution. Furthermore, the principles and methodologies developed for applying ECDA to drug molecules like this compound can be extended to study drug-receptor interactions, providing experimental validation for computational predictions of interaction energies. researchgate.net The study highlighted the importance of methyl and methylene (B1212753) groups for biological activity and significant dispersive interactions at the thiophene and phenyl fragments of the molecule. researchgate.net

Deep Learning Applications in Compound Discovery

Deep learning, a subset of machine learning, is increasingly being applied in various stages of drug discovery, including compound identification, activity prediction, and de novo design. rsc.org These methods can learn complex patterns from large datasets of chemical structures and biological activities, enabling the prediction of properties for new or untested compounds. rsc.org

In the context of discovering and optimizing compounds targeting the AT1 receptor, deep learning models can be trained on existing datasets of AT1 receptor antagonists and their binding data. biorxiv.orgrsc.org These models can then be used to virtually screen vast chemical spaces to identify potential this compound analogues with desired activity profiles. rsc.org Deep learning can also assist in generating novel molecular structures predicted to have high affinity for the AT1 receptor, offering a powerful tool for expanding the chemical space explored in analogue development. rsc.org While specific deep learning studies focused solely on this compound were not detailed in the provided search results, the application of this technology to AT1 receptor antagonists and virtual screening is an active area of research. biorxiv.orgrsc.org

Therapeutic Applications and Clinical Research Landscape of Milfasartan

Potential Therapeutic Indications Investigated

Research into Milfasartan and similar ARBs explores their applications in several areas related to cardiovascular health. biosynth.comontosight.ai

Management of Hypertension

This compound is primarily investigated for its use in managing hypertension. biosynth.comontosight.ai By attenuating the effects of angiotensin II, it effectively lowers elevated blood pressure. biosynth.com Lowering high blood pressure is a critical factor in reducing the risk of cardiovascular events such as heart attacks and strokes. biosynth.com Studies and clinical trials are ongoing to understand its efficacy and therapeutic benefits in blood pressure control. ontosight.ai this compound has been described as a potent, selective, and orally active antagonist of the AT1 receptor subtype, which has been shown to markedly lower blood pressure in conscious renal and spontaneously hypertensive rats in preclinical studies. medkoo.com

Treatment of Heart Failure

This compound is also indicated as being useful in the treatment of heart failure. biosynth.com ARBs are a class of drugs used to treat heart failure by blocking the action of angiotensin II, which leads to vasodilation and decreased blood pressure, thereby reducing the workload on the heart. ontosight.ai

Application in Cerebrovascular Disease (e.g., Stroke, Neovascularization, Neurotrophic Actions)

This compound has been mentioned in the context of cerebrovascular disease, including stroke. biosynth.comnsj.org.sa Lowering elevated blood pressure with agents like this compound is crucial in reducing the risk of strokes. biosynth.com Sartans, including this compound, are discussed in relation to the management of stroke, particularly concerning their potential to promote neovascularization and provide long-term cerebro-protection through vascular protection and enhancement of early angiogenic remodeling. nsj.org.saresearchgate.net While the direct neurotrophic actions of this compound were not explicitly detailed, the broader class of sartans has shown anti-inflammatory effects by reducing cytokine levels, which plays a role in reducing cerebral injury following stroke and improving cognitive function. nsj.org.sa

Modulation of Atheroma Development

The potential of modulating atheroma development has been explored in relation to compounds based on the this compound structure. chim.it Recognizing that atheroma growth is associated with smooth muscle cell replication, overexpression of AT1 receptors, and the production of free radicals, research has investigated whether antihypertensive molecules with antioxidant properties could prevent atheroma development. chim.it A molecule based on the this compound structure, nitrasartan, was synthesized and tested in an atherosclerotic rat model. chim.it This analogue demonstrated the ability to reduce blood pressure and was effective at reducing the formation of atherosclerotic lesions compared to a control. chim.it However, this compound itself was not capable of achieving this outcome in this specific study. chim.it

Clinical Trial History of this compound

This compound has advanced to clinical investigation to evaluate its effects in humans. ontosight.aincats.io

Phase II Clinical Development for Hypertension

This compound was used in Phase II clinical trials for the treatment of hypertension. ncats.ioncats.io However, these studies were discontinued (B1498344). ncats.ioncats.io

Factors Contributing to Discontinuation of Clinical Studies

Available information indicates that the clinical development of this compound was discontinued at Phase 2. pharmakb.com The specific factors that led to the discontinuation of this compound's clinical studies are not explicitly provided in the retrieved information. Reasons for discontinuation at this phase can vary and may include, but are not limited to, insufficient efficacy compared to existing treatments, unacceptable safety profiles, or strategic business decisions by the developing entity.

Comparative Efficacy and Safety within the Angiotensin Receptor Blocker Class

The angiotensin II receptor blocker class comprises several widely used therapeutic agents for hypertension and other cardiovascular conditions. While specific comparative clinical trial data for this compound against other ARBs are not available, comparisons among other members of this class highlight variations in their efficacy and safety profiles.

Studies comparing different ARBs have shown varying degrees of effectiveness in reducing blood pressure. For instance, comparisons between Losartan and Olmesartan have indicated that Olmesartan is generally more effective in reducing both systolic and diastolic blood pressure. wikipedia.org A meta-analysis found Olmesartan provided greater reductions in diastolic and systolic blood pressure compared to Losartan. wikipedia.org Olmesartan has also demonstrated a faster onset of action compared to Losartan. wikipedia.org

In comparisons involving Telmisartan, studies have shown it to be more effective than Losartan in reducing mean trough seated blood pressure, with significantly greater reductions in both systolic and diastolic blood pressure. wikipedia.org Telmisartan has also demonstrated greater efficacy than Valsartan in controlling blood pressure throughout the 24-hour dosing interval, including the period before the next dose. mims.commedscape.com

A network meta-analysis comparing several ARBs, including Losartan, Valsartan, Irbesartan, Candesartan (B1668252), Telmisartan, Olmesartan, and Fimasartan, noted that the comparative efficacy can vary depending on the specific outcome measured and the duration of follow-up. wikipedia.org Olmesartan and Fimasartan showed high rank probabilities for the primary efficacy endpoint (sitting SBP) in studies up to 4 weeks. wikipedia.org

In a study comparing Fimasartan with Valsartan and Olmesartan, Fimasartan demonstrated superior sitting office systolic blood pressure lowering effect compared to Valsartan, and comparable results to Olmesartan in both office and ambulatory blood pressure reductions. wikipedia.org

While the search results provide insights into the comparative performance of various established ARBs concerning blood pressure reduction and, in some cases, cardiovascular outcomes, the specific positioning of this compound within these comparisons based on clinical trial data is not detailed due to its discontinuation in Phase 2.

Summary of Comparative Efficacy Findings Among Select ARBs (Based on Available Data)

| Comparison | Key Efficacy Finding (Blood Pressure Reduction) | Source(s) |

| Olmesartan vs Losartan | Generally more effective in reducing SBP and DBP; faster onset of action. | wikipedia.org |

| Telmisartan vs Losartan | Significantly greater reduction in SBP and DBP. | wikipedia.org |

| Telmisartan vs Valsartan | Greater efficacy in controlling BP throughout 24-hour interval. | mims.commedscape.com |

| Fimasartan vs Valsartan | Superior sitting office SBP lowering effect. | wikipedia.org |

| Fimasartan vs Olmesartan | Comparable efficacy in office and ambulatory BP reductions. | wikipedia.org |

| Candesartan vs Losartan | Consistently demonstrated greater reductions in SBP and DBP in a meta-analysis. | mims.commims.com |

The safety and tolerability profiles are also considered when comparing ARBs. Generally, ARBs are considered well-tolerated. Comparative studies often assess the incidence of adverse events, though specific details on this compound's safety profile in clinical trials are not available. Comparisons among other ARBs have reported varying incidences of adverse events, but often conclude that the safety profiles are comparable, although some differences in specific adverse events or discontinuation rates due to adverse events may exist between different agents. wikipedia.orgwikipedia.orgmims.commims.commims.comwikipedia.orgmims.com

Drug Discovery and Development Methodologies for Angiotensin Ii Receptor Antagonists

Rational Drug Design Strategies Applied to the ARB Class

Rational drug design in the context of ARBs has largely focused on developing non-peptide molecules that can effectively block the angiotensin II type 1 (AT1) receptor. This approach was driven by the limitations of early peptide-based Ang II antagonists, such as saralasin, which suffered from poor oral bioavailability nih.gov. The goal was to create small molecules that could mimic the key structural features of Ang II necessary for binding to the AT1 receptor but without activating it, thus acting as antagonists.

A pivotal moment in ARB discovery was the development of Losartan, considered the prototype of the sartan class. Its design was influenced by the structure of peptide Ang II analogues and imidazole-5-acetic acid derivatives found to diminish blood pressure responses to Ang II in rats. nih.gov Rational modifications led to the orally active, potent, and selective non-peptide AT1 receptor blocker Losartan. nih.gov

Key structural elements frequently found in sartans, derived through rational design efforts, include a heterocyclic ring (such as a tetrazole or imidazole), an alkyl chain, and often a biphenyl (B1667301) tetrazole segment or an acidic group. These features are crucial for interacting with the binding site of the AT1 receptor. The design process has involved extensive chemical modification studies to optimize potency, selectivity for the AT1 subtype over other Ang II receptors (like AT2), and pharmacokinetic properties such as oral bioavailability. nih.gov Quantitative structure-activity relationships (QSAR) and molecular modeling have played significant roles in assisting the search for new active compounds by exploring the relationship between chemical structure and biological activity.

Role of Milfasartan Research in Advancing ARB Drug Discovery

This compound, also identified as LRB-081, is characterized as a selective antagonist of the AT1 receptor. While it reached Phase 2 clinical development, it is not currently available on the market. Despite not being a marketed drug, research involving this compound has contributed to the broader understanding and exploration within the ARB class.

Studies have utilized this compound as a base structure for investigating the impact of incorporating additional pharmacophores. For instance, research has explored the activity of compounds in which antioxidant pharmacophores were integrated into the this compound structure. These investigations assessed the AT1 receptor antagonist potency of the modified molecules, such as nitrasartan and phenol-milfasartan, in tissue-based assays, demonstrating that they retained AT1 receptor antagonist potency.

Furthermore, this compound's scaffold has been considered in in silico evaluations for the design of novel AT1R antagonist derivatives. One study explored the potential of new ligands based on the methyl thiophenecarboxylate of this compound for use as radiopharmaceuticals in Positron Emission Tomography (PET). The analysis of these derivatives in rats indicated AT1R antagonist activity. The development of selenosartans, which are selenophene (B38918) analogues of this compound and Eprosartan (B1671555), also highlights the use of this compound as a reference structure for generating new chemical entities within the sartan class through structural modifications.

These research efforts, utilizing this compound as a point of reference or modification, contribute to the ongoing understanding of structure-activity relationships within ARBs and explore potential avenues for developing compounds with modified or enhanced properties, even if the parent compound itself did not reach market approval.

Methodologies for Identifying Novel Receptor-Modulating Agents

The identification of novel receptor-modulating agents, including ARBs, relies on a variety of methodologies that have evolved significantly with technological advancements. These approaches aim to discover compounds that can interact with specific receptors, such as the AT1 receptor, to elicit a desired biological response.

High-throughput screening (HTS) is a widely used method that involves rapidly assaying large libraries of chemical compounds against a specific biological target, such as a receptor. HTS allows for the identification of "hits," which are compounds showing initial activity, that can then be further investigated and optimized. Biochemical and cell-based HTS approaches are commonly employed.

Computational techniques, particularly virtual screening, play an increasingly important role in identifying potential receptor modulators. This involves using computer simulations to screen large databases of chemical structures based on their predicted ability to bind to a receptor. Methods include molecular docking, which predicts the binding orientation and affinity of a ligand to a receptor, and pharmacophore-based screening, which identifies molecules possessing the essential 3D spatial arrangement of chemical features required for receptor interaction. These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target receptor to guide the design of new ligands. By understanding the architecture of the receptor's binding site, researchers can design molecules that are complementary in shape and chemical properties, leading to high affinity and selectivity. While obtaining crystal structures of receptors can be challenging, particularly for G protein-coupled receptors like AT1R, successful examples exist, and computational modeling based on homologous receptors or ligand-bound structures can also be used.

Other methodologies for identifying receptor-modulating ligands include techniques focused on analyzing ligand-induced receptor conformations and interactions. For instance, peptide interaction profiling, phage display, and multiplexed peptide interaction assays have been explored in the context of identifying ligands that modulate nuclear receptors by studying their interactions with peptides that bind to the receptor. While primarily discussed for nuclear receptors, the underlying principle of understanding and targeting specific interaction sites is applicable to other receptor classes, including GPCRs like AT1R.

The integration of these methodologies, combining computational predictions with experimental validation through biological assays, is a common and effective strategy in modern drug discovery for identifying novel receptor-modulating agents.

Conclusion and Future Research Directions

Summary of Key Milfasartan Research Findings and Scientific Contributions

This compound, also known by its developmental code LR-B/081, emerged from research as a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Preclinical investigations revealed its significant potential in the management of hypertension. In vitro studies using rabbit aortic strips demonstrated that this compound acts as an insurmountable antagonist, a characteristic that signifies a strong and lasting blockade of the AT1 receptor. This insurmountable antagonism was a key finding, suggesting a prolonged duration of action.

Further pharmacological profiling in conscious renal hypertensive rats and spontaneously hypertensive rats confirmed its efficacy in vivo. When administered orally, this compound induced a significant and sustained reduction in blood pressure, with its effects lasting for over 12 hours. Notably, this antihypertensive effect was not accompanied by a reflex increase in heart rate, a desirable characteristic for an antihypertensive agent. Repeated oral administration over 16 days did not lead to the development of tolerance, indicating its potential for long-term therapeutic use. These preclinical findings positioned this compound as a promising candidate for clinical development for the treatment of hypertension. While it progressed to Phase II clinical trials, the results of these trials and the specific reasons for the discontinuation of its development have not been made publicly available.

Interactive Table: Preclinical Pharmacological Profile of this compound (LR-B/081)

| Parameter | Finding | Implication |

| Receptor Binding | High affinity and selectivity for the AT1 receptor | Targets the primary receptor responsible for the pressor effects of angiotensin II |

| In Vitro Activity | Insurmountable antagonist in rabbit aortic strips | Strong and prolonged blockade of the AT1 receptor |

| In Vivo Efficacy | Significant and sustained blood pressure reduction in hypertensive rat models | Potential as an effective antihypertensive agent in humans |

| Duration of Action | Antihypertensive effect lasting over 12 hours after a single oral dose | Potential for once-daily dosing |

| Heart Rate Effect | No significant change in heart rate | Avoidance of reflex tachycardia, a common side effect of some antihypertensives |

| Tolerance | No development of tolerance with repeated administration | Suitable for chronic management of hypertension |

Unexplored Therapeutic Potentials and Novel Applications for this compound Analogs

The pyrimidinone chemical scaffold of this compound serves as a valuable template for the design of novel AT1 receptor antagonists. While this compound itself did not reach the market, research into its analogs and other compounds with similar structures continues to hold therapeutic promise. The exploration of structure-activity relationships (SAR) around the pyrimidinone core could lead to the development of new antagonists with improved pharmacological profiles, such as enhanced potency, longer duration of action, or a better safety profile.

Furthermore, the concept of dual-acting ligands, where an AT1 receptor antagonist is combined with another pharmacophore in a single molecule, presents an exciting avenue for research. For instance, analogs of this compound could be designed to simultaneously block the AT1 receptor and inhibit neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. Such a dual-inhibitor could offer synergistic effects in the management of hypertension and heart failure. Other potential dual-acting combinations could involve coupling the AT1 receptor antagonist moiety with molecules that have antioxidant, anti-inflammatory, or lipid-lowering properties, thereby addressing multiple facets of cardiovascular disease.

Methodological Advancements Driven by this compound Research

The investigation of insurmountable antagonists like this compound has contributed to a deeper understanding of receptor pharmacology and has spurred the development of more sophisticated screening and analytical methods. The study of the kinetics of receptor binding and the mechanisms underlying insurmountable antagonism has necessitated the use of advanced in vitro and in silico modeling techniques. These methodologies allow for a more detailed characterization of the interaction between a ligand and its receptor, providing insights that go beyond simple affinity measurements.

The challenges associated with characterizing insurmountable antagonists have also highlighted the need for robust and sensitive analytical techniques for their detection and quantification in biological matrices. The development of advanced chromatographic and mass spectrometric methods has been crucial in this regard. These analytical advancements are not only important for preclinical and clinical drug development but also for therapeutic drug monitoring and pharmacokinetic studies.

Future Trajectories in AT1 Receptor Antagonist Development and Screening

The landscape of AT1 receptor antagonist development continues to evolve, driven by the pursuit of more effective and safer therapies. A key future trajectory is the development of "biased" or "functionally selective" AT1 receptor antagonists. These are molecules that selectively block the signaling pathways associated with the detrimental effects of angiotensin II (e.g., vasoconstriction, inflammation, and fibrosis) while preserving or even promoting the beneficial signaling pathways (e.g., vasodilation and anti-proliferative effects). This approach holds the promise of developing drugs with an improved therapeutic window and fewer side effects.

In terms of screening, the advent of high-throughput screening (HTS) and high-content screening (HCS) technologies has revolutionized the drug discovery process. These platforms allow for the rapid screening of vast compound libraries against the AT1 receptor and other G-protein coupled receptors (GPCRs). Future screening efforts will likely incorporate more physiologically relevant cell-based assays and phenotypic screening approaches to identify novel AT1 receptor antagonists with desired functional activities. The integration of artificial intelligence and machine learning algorithms into the drug discovery pipeline is also expected to accelerate the identification and optimization of new lead compounds.

常见问题

Q. What are the primary pharmacological targets and mechanisms of action of Milfasartan?

Methodological Answer: To investigate this compound’s targets, employ in vitro receptor-binding assays (e.g., radioligand displacement studies) and molecular docking simulations. Validate findings using knockout animal models to confirm target specificity. Cross-reference results with existing angiotensin II receptor blocker (ARB) literature to identify unique or shared pathways .

Q. What experimental models are commonly used to assess this compound’s efficacy in hypertension research?

Methodological Answer: Use spontaneously hypertensive rats (SHRs) for in vivo studies, monitoring blood pressure via telemetry. For in vitro models, isolate vascular smooth muscle cells (VSMCs) to measure calcium flux or nitric oxide release. Include positive controls (e.g., losartan) and validate dose-response curves across ≥3 independent replicates .

Q. How should researchers address variability in pharmacokinetic (PK) data for this compound across species?

Methodological Answer: Apply allometric scaling to extrapolate PK parameters (e.g., clearance, volume of distribution) from rodents to humans. Validate predictions using physiologically based pharmacokinetic (PBPK) modeling. Account for species-specific metabolic enzymes (e.g., CYP450 isoforms) via liver microsomal assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported off-target effects across studies?

Methodological Answer: Conduct a systematic meta-analysis of existing data, stratifying results by study design (e.g., in vitro vs. in vivo). Use sensitivity analysis to identify confounding variables (e.g., dosing regimens, solvent carriers). Validate hypotheses via orthogonal assays (e.g., transcriptomics for unexpected gene regulation) .

Q. What strategies optimize this compound’s synthesis and purity for preclinical studies?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) to monitor reaction intermediates. Use recrystallization in ethanol/water (7:3 v/v) for purification. Characterize final compounds via H/C NMR and high-resolution mass spectrometry (HRMS), ensuring >98% purity .

Q. How can researchers design studies to evaluate this compound’s long-term safety in novel disease models (e.g., diabetic nephropathy)?

Methodological Answer: Develop a longitudinal study in streptozotocin-induced diabetic rats, assessing renal function (e.g., glomerular filtration rate, proteinuria) over 6–12 months. Include histopathological analysis of kidney tissues and compare outcomes with standard ARBs. Use mixed-effects models to adjust for inter-individual variability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., blood pressure monitoring), implement mixed-model repeated measures (MMRM) to account for autocorrelation .

Q. How should researchers manage and archive raw data from this compound studies to ensure reproducibility?

Methodological Answer: Store datasets in FAIR-compliant repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., experimental conditions, instrument calibration logs). Include raw spectral files (NMR, MS), unprocessed Western blot images, and anonymized animal records. Adopt version control using Git or similar tools .

Tables for Reference

Example data organization based on and :

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity Assessment | HPLC (C18 column, 0.1% TFA in acetonitrile) | ≥98% peak area, retention time ±0.2 min |

| In Vivo Efficacy | Telemetry in SHRs | ≥15% reduction in systolic BP vs. placebo |

| Off-Target Screening | Radioligand binding (≥10 receptor panels) | IC >10 μM for non-target receptors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。